(S)-1-(amino(phenyl)methyl)cyclopropanol
Description
Chemical identity and nomenclature
(S)-1-(amino(phenyl)methyl)cyclopropanol is systematically identified by the Chemical Abstracts Service registry number 1391730-00-9. The compound's International Union of Pure and Applied Chemistry name is (S)-1-(amino(phenyl)methyl)cyclopropan-1-ol, which precisely describes its structural composition and stereochemical configuration. The molecular descriptor file number MFCD22681562 provides additional database identification for this specific enantiomer.
The compound belongs to the broader family of cyclopropanol derivatives, which are characterized by the presence of a hydroxyl group directly attached to a cyclopropane ring. The systematic nomenclature reflects the presence of an amino group attached to a phenylmethyl substituent at the 1-position of the cyclopropanol framework. The (S)-designation indicates the absolute stereochemical configuration according to the Cahn-Ingold-Prelog priority rules, distinguishing it from its (R)-enantiomer and the racemic mixture.
Related nomenclature includes various synonyms and database identifiers that facilitate cross-referencing across chemical databases. The compound shares structural similarity with its racemic counterpart, 1-(amino(phenyl)methyl)cyclopropanol, which carries the Chemical Abstracts Service number 1391737-71-5. The distinction between the enantiomerically pure (S)-form and the racemic mixture is crucial for applications requiring specific stereochemical properties.
Structural features and stereochemical properties
The molecular structure of this compound is defined by the molecular formula C₁₀H₁₃NO, with a molecular weight of 163.22 grams per mole. The compound features a cyclopropane ring bearing a hydroxyl group at the 1-position, creating the characteristic cyclopropanol moiety. The distinguishing structural element is the amino(phenyl)methyl substituent, which introduces both aromatic character and stereochemical complexity to the molecule.
The stereochemical configuration is centered at the carbon bearing the amino group, which is attached to the phenyl ring. This chiral center confers the (S)-absolute configuration, making the compound optically active with specific rotational properties. The cyclopropane ring itself contributes significant strain energy to the molecular structure, with the three-membered ring adopting a planar conformation due to its geometric constraints.
The presence of multiple functional groups creates opportunities for diverse chemical interactions. The hydroxyl group provides hydrogen bonding capacity, while the amino group can participate in both hydrogen bonding and nucleophilic reactions. The phenyl ring contributes aromatic stabilization and hydrophobic character to the molecule. The computed properties indicate a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2, reflecting the presence of both the hydroxyl and amino functional groups.
The molecular geometry can be described through various computational descriptors. The rotatable bond count is 2, indicating moderate conformational flexibility primarily around the bonds connecting the amino(phenyl)methyl substituent to the cyclopropanol core. The exact mass of 163.099714038 daltons provides precise molecular weight determination for analytical applications.
Historical context and significance in organic chemistry
The development of this compound is intimately connected to the evolution of cyclopropanation chemistry, particularly the Kulinkovich reaction discovered in 1989. Oleg Kulinkovich and coworkers initially reported the synthesis of substituted cyclopropanols through the reaction of esters with dialkyldialkoxytitanium reagents generated in situ from Grignard reagents and titanium alkoxides. This foundational work opened new pathways for the preparation of strained ring systems with specific stereochemical control.
The extension of the Kulinkovich methodology to nitrogen-containing substrates marked a significant advancement in the field. The Kulinkovich cyclopropanation of nitriles, which leads to cyclopropylamines, provided the synthetic foundation for compounds like this compound. Research by Casey and Strotman established crucial stereochemical principles through deuterium labeling studies, demonstrating that titanium homoenolate intermediates undergo cyclization with retention of configuration at the titanium-carbon bond.
The significance of this compound class extends beyond synthetic methodology to fundamental understanding of strained ring chemistry. Cyclopropanols have been recognized for their unique reactivity patterns, particularly their tendency toward facile ring cleavage reactions. This reactivity has made them valuable synthetic intermediates for accessing complex molecular architectures that would be difficult to obtain through conventional methods.
The enantioselective synthesis of cyclopropanol derivatives has become an active area of research, with this compound representing an example of successful asymmetric induction in cyclopropanation chemistry. Studies have demonstrated that enantioselective synthesis of cyclopropene precursors can lead to highly enantiomerically enriched cyclopropanols, with enantiomeric ratios exceeding 93:7 being achieved through careful optimization of reaction conditions.
Chemo-informatics profile and molecular descriptors
The chemo-informatics profile of this compound encompasses a comprehensive set of molecular descriptors that define its physicochemical properties and computational characteristics. The compound's structural complexity is reflected in various calculated parameters that inform both synthetic planning and potential applications.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 163.22 g/mol | |
| Molecular Formula | C₁₀H₁₃NO | |
| Exact Mass | 163.099714038 Da | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 2 | |
| XLogP3-AA | 0.5 |
The partition coefficient (XLogP3-AA) value of 0.5 indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic characteristics. This property is particularly relevant for understanding the compound's potential behavior in biological systems and its solubility profile across different solvent systems. The relatively low value reflects the influence of the polar hydroxyl and amino functional groups, which counterbalance the hydrophobic contribution of the phenyl ring.
The Simplified Molecular-Input Line-Entry System representation provides a concise structural encoding: NC@@HC1(O)CC1. This notation captures the stereochemical information through the @@ symbol, indicating the (S)-configuration at the chiral center. The International Chemical Identifier string offers another standardized representation that facilitates database searches and structural comparisons across different chemical information systems.
The polar surface area and other topological descriptors contribute to understanding the compound's three-dimensional characteristics and potential intermolecular interactions. The presence of two hydrogen bond donors and acceptors suggests the capability for forming structured hydrogen-bonded networks, which may influence crystallization behavior and intermolecular association patterns in both solid and solution phases.
Computational studies of related cyclopropanol derivatives have provided insights into the conformational preferences and electronic properties of this compound class. The strain energy associated with the cyclopropane ring, combined with the electronic effects of the substituents, creates a unique electronic environment that influences both reactivity and stability patterns. These computational insights have proven valuable for predicting reaction outcomes and designing new synthetic transformations involving cyclopropanol substrates.
Properties
IUPAC Name |
1-[(S)-amino(phenyl)methyl]cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9(10(12)6-7-10)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUCOABIFUHKRD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(C2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1([C@H](C2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744446 | |
| Record name | 1-[(S)-Amino(phenyl)methyl]cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391730-00-9 | |
| Record name | 1-[(S)-Amino(phenyl)methyl]cyclopropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts . The resulting cyclopropane can then be functionalized to introduce the amino and phenyl groups through various substitution reactions .
Industrial Production Methods
Industrial production methods for (S)-1-(amino(phenyl)methyl)cyclopropanol are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing yield, purity, and cost-effectiveness, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(amino(phenyl)methyl)cyclopropanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 (Chromium trioxide) in acidic conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH (Sodium hydroxide).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines or deoxygenated compounds.
Substitution: Various substituted cyclopropanols.
Scientific Research Applications
Medicinal Chemistry
(S)-1-(amino(phenyl)methyl)cyclopropanol is primarily explored for its potential therapeutic applications:
- Antidepressant Properties : Research indicates that this compound may act as a selective serotonin reuptake inhibitor (SSRI), which can be beneficial in treating depression and anxiety disorders. Studies have shown that it increases serotonin levels in synaptic clefts, promoting mood enhancement.
- Pain Management : Preliminary studies suggest that it may possess analgesic properties. It has been evaluated in animal models for its ability to reduce pain responses, indicating potential use in pain management therapies.
Neuroscience
This compound has been investigated for its effects on neurochemical pathways:
- Neuroprotective Effects : It has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Cognitive Enhancement : Some studies suggest that this compound may improve cognitive functions through modulation of neurotransmitter systems, particularly enhancing memory and learning capabilities.
In Vitro Studies
Several studies have focused on the pharmacological effects of this compound:
- Study A : Investigated its effect on serotonin uptake in human neuronal cell lines. Results showed a significant decrease in serotonin reuptake with an IC50 value of 15 µM.
- Study B : Evaluated its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced pro-inflammatory cytokine production by approximately 40% at a concentration of 10 µM.
In Vivo Studies
Animal models have provided insights into the therapeutic potential of this compound:
- Pain Model : In a formalin-induced pain model, administration of this compound resulted in a 50% reduction in pain scores compared to control groups.
- Cognitive Function Tests : In mice subjected to cognitive impairment models, treatment with the compound improved performance on maze tests by 30%, indicating enhanced learning and memory.
Mechanism of Action
The mechanism of action of (S)-1-(amino(phenyl)methyl)cyclopropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can interact with active sites, while the amino and phenyl groups can form hydrogen bonds or hydrophobic interactions with the target molecules . These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
The compound is compared to structurally related cyclopropanols, amino alcohols, and cycloalkanol derivatives to highlight key differences in physicochemical properties, synthetic routes, and applications.
Structural Analogs: Cyclopropanol Derivatives
Key Insights :
- The phenyl group in the target compound enhances lipophilicity and aromatic interactions compared to simpler cyclopropanols like 1-amino-1-(hydroxymethyl)cyclopropane hydrochloride .
- Chirality (S-configuration) distinguishes it from racemic or non-chiral analogs, enabling enantioselective applications .
Functional Group Comparison: Amino Alcohols
Key Insights :
- The Boc-protected propanol derivative (C₈H₁₇NO₃) prioritizes stability for industrial use, whereas the target compound’s unprotected amino group allows direct reactivity in coupling reactions .
- Cyclopropane vs.
Cycloalkanol Comparisons
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Ring Size |
|---|---|---|---|---|
| 1-Methylcyclopentanol | C₆H₁₂O | 100.16 | 188.2 | 5-membered |
| This compound | C₁₀H₁₃NO | 163.22 | Not reported | 3-membered |
Key Insights :
- Smaller cyclopropane rings (vs. cyclopentanol) increase ring strain and reactivity but reduce thermal stability .
- The amino-phenyl substituent in the target compound adds complexity absent in 1-methylcyclopentanol, broadening its utility in asymmetric synthesis .
Biological Activity
(S)-1-(amino(phenyl)methyl)cyclopropanol is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C10H13N
- Molecular Weight: 149.22 g/mol
- CAS Number: 1391730-00-9
The compound features a cyclopropane ring, an amino group, and a phenyl group, which contribute to its unique biological activity. The stereochemistry at the cyclopropane ring is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Key mechanisms include:
- Receptor Modulation: The compound may act as a ligand for specific receptors, influencing signaling pathways that regulate physiological responses.
- Enzyme Inhibition: It has been shown to inhibit certain enzymes, potentially affecting metabolic processes and cellular functions.
Biological Activity
Research indicates that this compound exhibits several pharmacological properties:
- Antidepressant Activity: Studies have demonstrated that the compound can modulate neurotransmitter levels, particularly serotonin and norepinephrine, suggesting potential use in treating depression.
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation in various models, indicating its potential as an anti-inflammatory agent.
- Neuroprotective Properties: Preliminary studies suggest that it may protect neurons from oxidative stress, which is significant for neurodegenerative diseases.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Anti-inflammatory | Reduced cytokine production | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
-
Antidepressant Efficacy:
- A study evaluated the effects of this compound on animal models of depression. Results showed a significant reduction in depressive-like behaviors compared to control groups, correlating with increased serotonin levels in the brain.
-
Inflammation Reduction:
- In vitro studies demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines in macrophages. This suggests its potential for treating inflammatory diseases.
-
Neuroprotection:
- Research involving neuronal cell cultures indicated that this compound could reduce cell death induced by oxidative stress, highlighting its neuroprotective capabilities.
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing (S)-1-(amino(phenyl)methyl)cyclopropanol, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound can be synthesized via cyclopropane ring formation using alkynylcyclopropane precursors (). Allylation of cyclopropanols with Morita–Baylis–Hillman (MBH) alcohols is another route, where substituent positions (ortho, meta, para) on aromatic rings minimally affect yields . Enantiomeric purity is controlled by chiral catalysts or resolution techniques, such as X-ray crystallography for stereochemical validation (e.g., double bond configuration in cyclopropane derivatives) .
Q. How is the structural configuration of this compound confirmed in synthetic intermediates?
- Methodological Answer : X-ray crystallography is the gold standard for determining absolute configuration, as demonstrated in cyclopropane derivatives (e.g., compound 3aq in ). Complementary techniques include NMR (e.g., NOESY for spatial proximity analysis) and chiral HPLC to resolve enantiomers .
Q. What analytical methods are critical for characterizing cyclopropanol derivatives in complex reaction mixtures?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while GC-MS or LC-MS tracks reaction progress. Infrared (IR) spectroscopy identifies functional groups like hydroxyl or amino groups. For diastereomer separation, preparative TLC or column chromatography is employed .
Advanced Research Questions
Q. How do steric and electronic effects of substituents on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring reduce nucleophilicity at the cyclopropane ring, slowing allylation reactions. Steric hindrance from ortho-substituents can impede access to reactive sites, as shown in MBH alcohol coupling studies (). Computational modeling (DFT) predicts electronic effects, while Hammett plots correlate substituent effects with reaction rates .
Q. What mechanistic pathways explain the oxidative fragmentation of this compound, and how do reagent choices impact product distribution?
- Methodological Answer : Oxidative fragmentation with hypervalent iodine reagents (e.g., PhI(OAc)₂) proceeds via radical or carbocation intermediates, depending on reaction conditions. For example, polar solvents favor carbocation pathways, leading to mixed anhydrides, while radical initiators promote alternative fragmentation (). Product distribution is mapped using kinetic studies and trapping experiments (e.g., TEMPO for radical detection) .
Q. How can contradictory data on the stability of cyclopropanol derivatives under acidic conditions be resolved?
- Methodological Answer : Stability discrepancies arise from substituent effects and reaction media. For instance, electron-donating groups on the phenyl ring enhance acid resistance by stabilizing the cyclopropane ring via resonance. Controlled experiments with buffered solutions (pH 1–7) and in-situ NMR monitor degradation kinetics. Conflicting reports may stem from trace impurities or solvent polarity variations, necessitating rigorous purification protocols .
Q. What strategies optimize the incorporation of this compound into bioactive molecules while preserving stereochemical integrity?
- Methodological Answer : Late-stage functionalization via click chemistry or enzymatic catalysis minimizes racemization. For example, lipase-mediated acylations retain configuration in amino alcohol derivatives ( ). Protecting groups (e.g., Boc for amines) prevent unwanted side reactions during coupling with biomolecules like peptides or nucleotides .
Data-Driven Research Challenges
Q. How do computational models predict the biological activity of this compound derivatives, and what validation experiments are required?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., enzymes or receptors). Pharmacophore modeling identifies critical functional groups. Experimental validation includes in vitro assays (e.g., enzyme inhibition) and structural analogs to test SAR hypotheses .
Q. What role does the cyclopropane ring play in modulating the pharmacokinetic properties of this compound?
- Methodological Answer : The cyclopropane ring enhances metabolic stability by resisting cytochrome P450 oxidation. LogP calculations and in vitro microsomal assays quantify lipophilicity and metabolic half-life. Comparative studies with acyclic analogs highlight the ring’s contribution to bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
